N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters such as temperature, pressure, and pH, as well as the purification of the final product through techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a halogenated or alkylated product .
Scientific Research Applications
N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and thiazole-containing molecules. Examples are:
- 2-(trifluoromethyl)-1,3-benzothiazole
- 1,3-thiazole-2-carboxamide
- 2-(trifluoromethyl)-1,3-thiazole
Uniqueness
What sets N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide apart is its combination of a trifluoromethyl group with both a thiazole and benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3OS2/c13-12(14,15)10-17-7-2-1-6(5-8(7)21-10)9(19)18-11-16-3-4-20-11/h1-5H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNAACDCABGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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